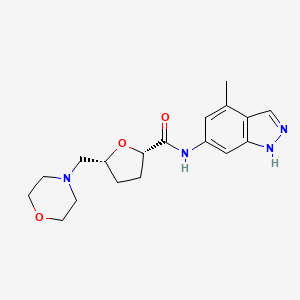![molecular formula C17H23N5O B7347245 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347245.png)
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in the treatment of cancer and metabolic disorders.
作用機序
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor works by inhibiting the activity of phosphoenolpyruvate carboxykinase (this compound), an enzyme that plays a key role in gluconeogenesis and glyceroneogenesis. By inhibiting this compound, this compound inhibitor disrupts the energy metabolism of cancer cells, leading to their death. In metabolic disorders, this compound inhibitor improves glucose tolerance and insulin sensitivity by reducing hepatic glucose production.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibitor disrupts energy metabolism, leading to cell death. In metabolic disorders, this compound inhibitor improves glucose tolerance and insulin sensitivity by reducing hepatic glucose production. Additionally, this compound inhibitor has been shown to reduce body weight and improve lipid metabolism in animal models of obesity.
実験室実験の利点と制限
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of this compound, making it an ideal tool for studying the role of this compound in metabolism and cancer. Additionally, this compound inhibitor is relatively stable and easy to synthesize. However, this compound inhibitor has some limitations. It is not highly soluble in water, which can make it difficult to administer in vivo. Additionally, this compound inhibitor has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor. One area of interest is the development of more potent and selective inhibitors of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound inhibitor in humans. Finally, this compound inhibitor may have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and insulin resistance.
In conclusion, this compound inhibitor is a promising compound that has potential therapeutic applications in the treatment of cancer and metabolic disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound inhibitor as a therapeutic agent.
合成法
The synthesis of 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor involves the reaction of 2-(1H-pyrrol-2-yl)ethanamine and 4-aminopyrazine with cyclohexanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor has been shown to have potential therapeutic applications in the treatment of cancer and metabolic disorders. Studies have demonstrated that this compound inhibitor can inhibit the growth of cancer cells by disrupting their energy metabolism. Additionally, this compound inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c23-17(21-9-7-14-2-1-8-19-14)13-3-5-15(6-4-13)22-16-12-18-10-11-20-16/h1-2,8,10-13,15,19H,3-7,9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUYFJQZNFEMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCCC2=CC=CN2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-methylphenyl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347168.png)
![(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347175.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347184.png)
![(3S)-3-methyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-1,4-diazepan-2-one](/img/structure/B7347187.png)
![(3S)-4-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347203.png)
![(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347208.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347215.png)
![(3S)-4-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347218.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7347234.png)
![(1S,7R)-N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]bicyclo[5.1.0]octane-4-carboxamide](/img/structure/B7347243.png)
![4-(pyrimidin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347252.png)
![(2R,3R)-2-(difluoromethyl)-N-[(5-methylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347262.png)
![(2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide](/img/structure/B7347272.png)
